Benzene, 1,3-dibromo-5-(dibromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-dibromo-5-(dibromomethyl)- is a brominated aromatic compound with the molecular formula C7H4Br4 . It is characterized by the presence of two bromine atoms at the 1 and 3 positions of the benzene ring and a dibromomethyl group at the 5 position. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dibromo-5-(dibromomethyl)- typically involves the bromination of 1,3-dibromobenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using advanced analytical techniques to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: Benzene, 1,3-dibromo-5-(dibromomethyl)- undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used under reflux conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-dibromo-5-(dibromomethyl)- finds applications in several scientific research fields:
Wirkmechanismus
The mechanism of action of Benzene, 1,3-dibromo-5-(dibromomethyl)- involves its reactivity towards nucleophiles and oxidizing agents. The presence of multiple bromine atoms makes it highly reactive, allowing it to participate in various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,3-dibromo-: This compound has two bromine atoms at the 1 and 3 positions but lacks the dibromomethyl group.
Benzene, 1,4-dibromo-: Similar to 1,3-dibromo- but with bromine atoms at the 1 and 4 positions.
Benzene, (dibromomethyl)-: Contains a dibromomethyl group but lacks additional bromine atoms on the benzene ring.
Uniqueness: Benzene, 1,3-dibromo-5-(dibromomethyl)- is unique due to the presence of both dibromomethyl and bromine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
256386-08-0 |
---|---|
Molekularformel |
C7H4Br4 |
Molekulargewicht |
407.72 g/mol |
IUPAC-Name |
1,3-dibromo-5-(dibromomethyl)benzene |
InChI |
InChI=1S/C7H4Br4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
InChI-Schlüssel |
RSEIBRXOGNRYGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)Br)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.